2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Lipophilicity Membrane permeability Drug design

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246430-27-1) is a meta-alkoxy-substituted phenylboronic acid pinacol ester, a class of organoboron reagents foundational to palladium-catalyzed Suzuki-Miyaura C–C bond formation. Bearing a chiral sec-butoxy substituent, the compound has a molecular weight of 276.18 g/mol, a predicted logP of 4.8719, an Fsp3 of 0.625, and is commercially available at 98% purity with batch-specific QC documentation.

Molecular Formula C16H25BO3
Molecular Weight 276.18
CAS No. 2246430-27-1
Cat. No. B2917639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2246430-27-1
Molecular FormulaC16H25BO3
Molecular Weight276.18
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)CC
InChIInChI=1S/C16H25BO3/c1-7-12(2)18-14-10-8-9-13(11-14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3
InChIKeyOEXGUDPRGUZEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246430-27-1): Arylboronic Pinacol Ester for Suzuki-Miyaura Cross-Coupling Procurement


2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246430-27-1) is a meta-alkoxy-substituted phenylboronic acid pinacol ester, a class of organoboron reagents foundational to palladium-catalyzed Suzuki-Miyaura C–C bond formation . Bearing a chiral sec-butoxy substituent, the compound has a molecular weight of 276.18 g/mol, a predicted logP of 4.8719, an Fsp3 of 0.625, and is commercially available at 98% purity with batch-specific QC documentation . It functions as a key building block for constructing functionalized biaryl architectures in medicinal chemistry, agrochemical, and materials science programs .

Why 3-n-Butoxy, 3-Methoxy, or Unsubstituted Phenylboronic Pinacol Esters Cannot Replace 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Although 3-alkoxyphenylboronic pinacol esters share a common dioxaborolane core, the alkoxy chain branching pattern profoundly differentiates their physicochemical and stereochemical profiles . The sec-butoxy group introduces a chiral center absent in the linear n-butoxy (CAS 925916-55-8), methoxy (CAS 325142-84-5), and unsubstituted phenyl (CAS 24388-23-6) analogs, while simultaneously raising the predicted logP by approximately 1.7 units over the n-butoxy congener and 2.9 units over the methoxy analog . The branched architecture also increases steric bulk at the ether oxygen, which can alter transmetallation rates and regiochemical outcomes in Suzuki couplings, and is predicted to enhance metabolic stability of derived products by impeding O-dealkylation . Consequently, direct substitution with a less lipophilic, achiral, or sterically less demanding analog can lead to divergent reaction yields, selectivity profiles, and pharmacokinetic properties of the final coupled products .

Quantitative Differentiation Evidence for 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246430-27-1) Versus Closest Analogs


Lipophilicity Differentiation: Predicted logP of 4.87 for sec-Butoxy vs. 3.16 for n-Butoxy and 1.99 for Methoxy Analogs

The target compound exhibits a predicted logP of 4.8719 as reported by Fluorochem . In contrast, the n-butoxy analog (CAS 925916-55-8) has a predicted logP of 3.1647 (Chemscene) , and the 3-methoxyphenyl analog (CAS 325142-84-5) has a predicted logP of 1.99440 (Chemsrc) . This represents a logP increase of +1.71 units over the n-butoxy congener and +2.88 units over the methoxy analog, reflecting the lipophilicity-enhancing effect of the branched sec-butoxy chain. Caution: values derive from different computational prediction methods and are not from a single head-to-head experimental determination.

Lipophilicity Membrane permeability Drug design

Chiral Center: sec-Butoxy Compound Bears One Asymmetric Atom vs. Zero in n-Butoxy and Methoxy Analogs

Fluorochem certifies the target compound as possessing one asymmetric atom, attributable to the chiral sec-butoxy substituent (butan-2-yloxy) . The n-butoxy analog (CAS 925916-55-8) and the methoxy analog (CAS 325142-84-5) contain zero asymmetric centers as confirmed by their SMILES notation and structural formulas. This is an absolute structural difference, not a matter of degree.

Chirality Asymmetric synthesis Stereochemistry

Elevated Fsp3 (0.625) vs. Methoxy Analog (~0.385) for Improved Developability Profile

The target compound reports an Fsp3 of 0.625 (Fluorochem) . The 3-methoxyphenyl analog (C13H19BO3) has a calculated Fsp3 of approximately 0.385 (5 sp3 carbons out of 13 total). Higher Fsp3 values are statistically correlated with improved aqueous solubility, lower melting points, and higher clinical success rates, as established by Lovering et al. (2009) [1]. The ΔFsp3 of approximately +0.24 represents a substantial increase in three-dimensional character.

Fsp3 Drug-likeness Physicochemical properties

Steric Bulk-Driven Regioselectivity: sec-Butoxy Derivatives Achieve Selectivity Comparable to the Most Selective Hydroborating Agent Known

In a systematic study of alkoxy substituent effects on thexylborane hydroboration, Cha et al. (1996) demonstrated that regioselectivity increases consistently with alkoxy steric size, and specifically that the sec-butoxy derivative achieves selectivity comparable to thexylhaloborane-methyl sulfide (ThxBHX·SMe2)—the most selective hydroborating agent known [1]. Extrapolating this steric trend to Suzuki-Miyaura coupling, the sec-butoxy-substituted boronic ester is expected to provide superior regiochemical control when reacting with polyhalogenated aryl electrophiles, relative to less sterically demanding n-butoxy, ethoxy, or methoxy analogs. The enhanced steric demand at the transmetallation step is well-documented to favor coupling at the less hindered position [2].

Regioselectivity Steric effects Cross-coupling

Predicted Metabolic Stability Advantage: Branched sec-Butoxy Chain May Resist CYP-Mediated O-Dealkylation vs. Linear n-Butoxy

A foundational strategy in medicinal chemistry lead optimization is the introduction of steric hindrance at metabolically labile sites to block cytochrome P450-mediated oxidation [1]. The sec-butoxy group presents a secondary carbon (CH3-CH2-CH(CH3)-O-) at the site of ether attachment, which is sterically more hindered than the primary carbon in the n-butoxy chain (CH3-CH2-CH2-CH2-O-). This principle predicts reduced susceptibility to O-dealkylation for sec-butoxy-derived products. No direct experimental metabolic stability comparison between these specific boronic esters has been reported; the evidence is class-level inference from established drug design principles [1].

Metabolic stability O-Dealkylation Lead optimization

Commercial Purity and QC Documentation: 98% Purity with Batch-Specific NMR, HPLC, GC from Multiple Vendors

Fluorochem supplies the compound at 98% purity with comprehensive characterization data including hazard classification and SDS documentation . Bidepharm offers the compound at 95–98% purity with batch-specific QC reports covering NMR, HPLC, and GC analyses . The n-butoxy analog (CAS 925916-55-8) is available at 95–97% purity from AKSci and Chemscene, though with comparatively less extensive QC documentation from certain suppliers . The availability of multi-technique batch-specific QC data reduces procurement risk and accelerates qualification for regulated synthesis workflows.

Purity Quality control Procurement

High-Value Application Scenarios for 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Elevated logD (3–5 Range)

With a predicted logP of 4.87—substantially higher than the n-butoxy (3.16) and methoxy (1.99) analogs—this compound is the preferred boronic ester building block for constructing biaryl drug candidates intended for central nervous system (CNS) targets, where optimal blood-brain barrier penetration typically requires logD values in the 3–5 range . The elevated lipophilicity reduces the need for subsequent alkylation or halogenation steps to adjust logD, potentially shortening synthetic routes to CNS-active leads.

Asymmetric Suzuki Coupling and Chiral Auxiliary-Directed Synthesis

The single asymmetric center provided by the sec-butoxy group (absent in all linear or smaller alkoxy analogs) renders this compound uniquely suited for diastereoselective Suzuki-Miyaura couplings and the construction of enantioenriched biaryl libraries . It can serve as a chiral building block in asymmetric total synthesis and in the preparation of atropisomeric biaryl ligands for asymmetric catalysis .

Regioselective Sequential Cross-Coupling on Polyhalogenated Aromatic Substrates

The steric demand of the branched sec-butoxy group, demonstrated to enhance regioselectivity in organoboron reactions to levels comparable to the most selective hydroborating agents, supports the use of this compound in chemoselective sequential Suzuki couplings on polybrominated or mixed-halogen arenes [2][3]. Researchers can exploit the steric differentiation to achieve higher ratios of the desired regioisomer compared to couplings employing the less hindered n-butoxy or methoxy analogs [2].

Lead Optimization Libraries Targeting Improved Physicochemical Developability (Fsp3 > 0.6)

With an Fsp3 of 0.625—significantly exceeding the methoxy analog (~0.385)—this compound is the building block of choice for medicinal chemistry programs that prioritize higher sp3 character to improve solubility, reduce crystalline packing interactions, and lower clinical attrition due to off-target promiscuity [1]. Incorporating this boronic ester into library synthesis directly increases the three-dimensional complexity of the resulting biaryl products, aligning with established 'escape from flatland' design principles [1].

Quote Request

Request a Quote for 2-(3-(Sec-butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.